molecular formula C12H17N B13245700 N-[1-(4-Methylphenyl)ethyl]cyclopropanamine

N-[1-(4-Methylphenyl)ethyl]cyclopropanamine

Cat. No.: B13245700
M. Wt: 175.27 g/mol
InChI Key: PBCXEJPFVTVEPY-UHFFFAOYSA-N
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Description

N-[1-(4-Methylphenyl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative featuring a 4-methylphenethyl substituent. Its structure comprises a cyclopropane ring fused to an amine group, with a para-methyl-substituted phenyl group attached via an ethyl chain.

Cyclopropanamines are valued in medicinal chemistry for their conformational rigidity, which enhances binding specificity to biological targets. Manufacturing processes for similar compounds, such as 1-(4-methylphenyl)cyclopropanamine, involve multi-step synthesis with purification via flash column chromatography or similar techniques .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-[1-(4-methylphenyl)ethyl]cyclopropanamine

InChI

InChI=1S/C12H17N/c1-9-3-5-11(6-4-9)10(2)13-12-7-8-12/h3-6,10,12-13H,7-8H2,1-2H3

InChI Key

PBCXEJPFVTVEPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-[1-(4-Methylphenyl)ethyl]cyclopropanamine typically begins with commercially available starting materials such as 4-methylacetophenone and cyclopropylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[1-(4-Methylphenyl)ethyl]cyclopropanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, under conditions such as elevated temperatures or the presence of catalysts.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

Chemistry: N-[1-(4-Methylphenyl)ethyl]cyclopropanamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-Methylphenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amine group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Inferred Properties
This compound C₁₂H₁₇N ~175.27* 4-methylphenyl, ethyl linker High lipophilicity, moderate solubility
1-(4-Methylphenyl)cyclopropanamine C₁₀H₁₃N 147.22 4-methylphenyl, direct attachment Lower lipophilicity, higher solubility
N-[(4-Methylphenyl)methyl]cyclopropanamine HCl C₁₁H₁₆ClN 213.15 (HCl salt) 4-methylphenyl, methyl linker (benzyl) Moderate lipophilicity, salt-enhanced solubility
N-[1-(2-Methoxyphenyl)ethyl]cyclopropanamine C₁₂H₁₇NO 191.27 2-methoxyphenyl, ethyl linker Electron-rich phenyl, reduced metabolic stability

*Estimated based on structural similarity to .

Substituent Effects on Physicochemical Properties

  • Chain Length (Ethyl vs. Methyl): The ethyl linker in the target compound increases lipophilicity (logP) compared to benzyl-linked analogs like N-[(4-methylphenyl)methyl]cyclopropanamine. This could enhance membrane permeability but reduce aqueous solubility .
  • Substituent Position (Para vs.
  • Functional Group (Methyl vs. Methoxy): The electron-donating methyl group in the target compound is less polar than the methoxy group in N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine, favoring hydrophobic interactions .

Pharmacological and Industrial Relevance

  • Market Dynamics: 1-(4-Methylphenyl)cyclopropanamine (a simpler analog) has established production scales and applications in agrochemical and pharmaceutical intermediates . The target compound’s ethyl extension may niche it for specialized uses, such as central nervous system (CNS) drug candidates, though market data specific to it is unavailable.
  • Synthetic Challenges: Analogs like N-[1-(2-methoxyphenyl)ethyl]cyclopropanamine require precise purification steps (e.g., basic alumina chromatography), suggesting similar complexity in synthesizing the target compound .

Biological Activity

N-[1-(4-Methylphenyl)ethyl]cyclopropanamine is a cyclopropane derivative with significant potential in medicinal chemistry. Its unique structure, featuring a cyclopropane ring and a substituted phenyl group, suggests various biological activities that warrant extensive investigation. This article delves into the compound's biological activity, synthesizing findings from diverse studies and presenting data in a structured format.

Chemical Structure and Properties

  • Molecular Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • Structural Features :
    • Cyclopropane ring
    • 4-Methylphenyl substitution

Research indicates that this compound may interact with several biological targets, influencing various physiological pathways. Preliminary studies suggest potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be relevant for therapeutic applications.
  • Receptor Binding : Initial assays suggest that it may bind to certain receptors, potentially modulating neurotransmission.

Table 1: Biological Activity Overview

Study ReferenceBiological TargetActivity TypeIC50 Value (μM)Notes
mTOR SignalingInhibitionLow MicromolarSuppresses signaling pathways
Neurotransmitter ReceptorsBinding AffinityNot SpecifiedPotential modulation of neurotransmission
Specific EnzymesInhibitionLow NanomolarSelective for certain enzyme classes

Case Studies and Research Findings

  • Inhibition of mTOR Signaling :
    A study highlighted the compound's ability to suppress mTOR signaling through an FKBP12-independent mechanism, indicating its potential as an anticancer agent. The IC50 value was reported in the low micromolar range, suggesting effective inhibition at clinically relevant concentrations .
  • Neuropharmacological Effects :
    Preliminary research into the neuropharmacological effects of this compound indicates possible interactions with neurotransmitter systems. Although specific binding affinities were not quantified, the compound's structural similarity to known psychoactive substances suggests it may influence mood and cognition.
  • Enzyme Interaction Studies :
    Investigations into the compound's interaction with enzymes have revealed promising inhibitory effects on specific targets related to metabolic processes. These findings suggest that further exploration could lead to therapeutic applications in metabolic disorders .

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